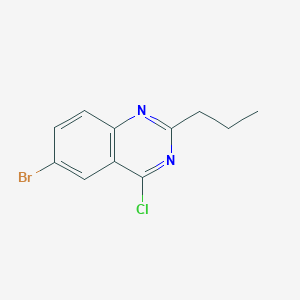
6-Bromo-4-chloro-2-propylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloro-2-propylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-propylquinazoline typically involves multiple steps. One common method starts with 4-bromoaniline, which undergoes a reaction with ethyl propiolate in the presence of methanol to form 3-(4-bromoaniline) ethyl acrylate. This intermediate is then cyclized to form 6-bromoquinolin-4(1H)-one, which is further reacted with phosphorus trichloride and other reagents to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of environmentally friendly solvents and reagents, and the overall yield can exceed 70%, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-4-chloro-2-propylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the quinazoline ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically use halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinazolines with different functional groups .
Applications De Recherche Scientifique
6-Bromo-4-chloro-2-propylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chloro-2-propylquinazoline involves its interaction with specific molecular targets and pathways. Quinazolines are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
6-Bromoquinazoline: Shares the bromine substitution but lacks the chlorine and propyl groups.
4-Chloroquinazoline: Contains the chlorine substitution but lacks the bromine and propyl groups.
2-Propylquinazoline: Has the propyl group but lacks the halogen substitutions.
Uniqueness: 6-Bromo-4-chloro-2-propylquinazoline is unique due to the combination of bromine, chlorine, and propyl substitutions on the quinazoline ring.
Propriétés
Numéro CAS |
351426-10-3 |
|---|---|
Formule moléculaire |
C11H10BrClN2 |
Poids moléculaire |
285.57 g/mol |
Nom IUPAC |
6-bromo-4-chloro-2-propylquinazoline |
InChI |
InChI=1S/C11H10BrClN2/c1-2-3-10-14-9-5-4-7(12)6-8(9)11(13)15-10/h4-6H,2-3H2,1H3 |
Clé InChI |
UKZVHLYALGNVDH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















